
UNC 0631
説明
UNC 0631 is a potent and selective inhibitor of the histone lysine methyltransferase G9a (EHMT2/KMT1C), with an IC50 value of 4 nM in biochemical assays . It specifically targets the enzymatic activity of G9a, which catalyzes the dimethylation of histone H3 lysine 9 (H3K9me2), a epigenetic mark associated with transcriptional repression. Key characteristics include:
- High cellular potency: Reduces H3K9me2 levels with IC50 values ranging from 18–72 nM across multiple cell lines (e.g., MDA-MB-231, HCT116, IMR90) .
- Low cytotoxicity: Demonstrates a favorable toxicity profile, with an IC50 of 2.8 μM in MDA-MB-231 cells, indicating a strong therapeutic window .
- Improved lipophilicity: Enhanced membrane permeability compared to earlier G9a inhibitors, making it suitable for in vitro and in vivo studies .
This compound has been widely used to study G9a's role in cancer, metabolic regulation, and epigenetic reprogramming .
準備方法
合成経路と反応条件: UNC 0631の合成は、キーとなる中間体の調製から始まる複数のステップを伴います。最終的な化合物は、アルキル化、環化、アミノ化を含む一連の反応によって得られます。 詳細な合成経路は以下のとおりです :
アルキル化: 初期のステップは、適切なアルキル化剤によるキナゾリン誘導体のアルキル化を伴います。
環化: アルキル化された生成物は、環化されてジアゼパン環を形成します。
工業的生産方法: this compoundの具体的な工業的生産方法は広く文書化されていませんが、合成は一般的に、大規模生産のための最適化を施した、実験室規模の調製と同様の原理に従います。 これには、自動化された反応器、最適化された反応条件、および高収率と純度を保証するための精製技術の使用が含まれます .
化学反応の分析
反応の種類: UNC 0631は、アミンやメトキシ基などの反応性官能基の存在により、主に置換反応を起こします .
一般的な試薬と条件:
酸化: this compoundは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、制御された条件下で酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は分子にさまざまな官能基を導入する可能性があります .
科学的研究の応用
Key Features
- Target : G9a (KMT1C or EHMT2)
- IC50 : 4 nM for G9a inhibition; 25 nM for H3K9me2 reduction in MDA-MB-231 cells.
- Cell Toxicity : Low toxicity observed with an IC50 of 2.8 μM in MTT assays.
Inhibition of Tumor Growth
UNC 0631 has been utilized in various cancer studies to assess its potential as a therapeutic agent. For instance, it has shown efficacy in reducing cell proliferation and inducing apoptosis in multiple cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and colon cancer (HCT116).
Case Study: Breast Cancer
In a study involving MDA-MB-231 cells:
- Treatment Duration : 48 hours
- Observed Effects :
- Significant reduction in H3K9me2 levels.
- Decreased cell viability and increased apoptosis markers.
Table: Efficacy of this compound Across Different Cell Lines
Cell Line | IC50 (H3K9me2 Reduction) | Cell Viability IC50 |
---|---|---|
MDA-MB-231 | 25 nM | 2.8 μM |
MCF7 | 18 nM | Not reported |
PC3 | 26 nM | Not reported |
HCT116 | 24 nM | Not reported |
IMR90 | 46 nM | Not reported |
Role in Epigenetic Research
This compound serves as a valuable tool for studying epigenetic modifications and their implications in gene expression regulation. By inhibiting G9a, researchers can investigate the role of histone methylation in various biological contexts, including development, differentiation, and disease pathogenesis.
Insights from Epigenetic Studies
- Gene Activation : this compound treatment leads to the reactivation of silenced genes through the demethylation of H3K9, illustrating its potential use in reversing epigenetic silencing.
- Pathway Analysis : Studies have shown that this compound can alter signaling pathways involved in cell growth and differentiation, providing insights into the molecular mechanisms underlying cancer biology.
Neurobiology
Recent research indicates that this compound may have implications in neurobiology. Inhibiting G9a has been linked to neuroprotective effects and improved cognitive function in models of neurodegenerative diseases. This suggests potential applications for this compound in treating conditions like Alzheimer's disease.
Table: Potential Applications of this compound
Field | Application |
---|---|
Cancer Research | Tumor growth inhibition |
Epigenetics | Gene expression modulation |
Neurobiology | Neuroprotection and cognitive enhancement |
作用機序
UNC 0631は、ヒストンメチルトランスフェラーゼG9aを選択的に阻害することで効果を発揮します。この酵素は、ヒストンH3の9番目のリシン(H3K9me2)のジメチル化を担当し、この修飾は転写抑制に関連付けられています。G9aを阻害することにより、this compoundはH3K9me2レベルを低下させ、クロマチン構造と遺伝子発現の変化につながります。この化合物は、G9aの活性部位に結合し、ヒストン基質へのメチル基の移動を阻止します。
6. 類似の化合物との比較
This compoundは、他のヒストンメチルトランスフェラーゼ阻害剤と比較して、G9aに対する高い効力と選択性を持ち、独特です。類似の化合物には、次のようなものがあります。
BIX-01294: this compoundよりも効力が低い(IC50 = 1.7μM)別のG9a阻害剤。
UNC 0642: 薬物動態特性が向上し、効力が同等のthis compoundの誘導体。
A-366: G9aとGLPのデュアル阻害剤で、中等度の効力(G9aに対するIC50 = 3.3nM)。
This compoundは、その優れた効力と低い細胞毒性により際立っており、エピジェネティックな制御を研究し、新しい治療戦略を開発するための貴重なツールとなっています。
類似化合物との比較
UNC 0638
- Target : EHMT2 (G9a), similar to UNC 0631 .
- Functional Overlap : Both compounds inhibit EHMT2 and overlap in proteomic profiles linked to glucose and fatty acid homeostasis .
- Key Differences: UNC 0638 is less well-characterized in terms of potency and selectivity compared to this compound. Limited data on cellular toxicity or H3K9me2 reduction efficacy .
UNC0379
- Target : Dual inhibitor of G9a (IC50: 6 nM) and GLP (EHMT1; IC50: 15 nM) .
- Selectivity: Non-competitive with the substrate S-adenosylmethionine (SAM) and selective over 15 other methyltransferases, including SETD8 .
- Comparison with this compound: Lower G9a potency (IC50 6 nM vs. 4 nM for this compound) but broader inhibition of GLP. No reported cytotoxicity data, whereas this compound has a well-documented low-toxicity profile .
MM-102
- Target : Inhibits WDR5/MLL interaction (IC50: 2.4 nM), a different epigenetic regulator involved in H3K4 methylation .
- Contextual Comparison :
Data Tables
Table 1: Biochemical and Cellular Profiles of G9a Inhibitors
生物活性
Overview
UNC 0631 is a selective inhibitor of the protein lysine methyltransferase G9a (also known as KMT1C or EHMT2), which plays a crucial role in epigenetic regulation through the dimethylation of histone H3 at lysine 9 (H3K9me2). This compound has garnered attention for its potential therapeutic applications in various cancers and other diseases where G9a is implicated.
- Chemical Formula: C₃₇H₆₁N₇O₂
- Molecular Weight: 635.93 g/mol
- CAS Number: 1320288-19-4
- Solubility: >18.35 mg/mL in DMSO
This compound inhibits G9a with a reported IC50 value of 4 nM in biochemical assays, demonstrating high potency in reducing H3K9me2 levels across various cell lines. This inhibition leads to altered gene expression profiles associated with oncogenesis and other pathological conditions.
In Vitro Studies
In vitro studies have shown that this compound effectively reduces H3K9me2 levels in several cancer cell lines, including:
Cell Line | IC50 (nM) |
---|---|
MDA-MB-231 | 25 |
MCF7 | 18 |
PC3 | 26 |
22RV1 | 24 |
HCT116 (wt) | 51 |
HCT116 (p53) | 72 |
IMR90 | 46 |
Additionally, this compound exhibits low cytotoxicity with an IC50 of 2.8 μM in MDA-MB-231 cells, indicating a favorable toxicity profile for potential therapeutic use .
Role in Cancer Therapy
Recent studies have highlighted the role of G9a and its inhibitors in cancer therapy. For instance, inhibition of G9a by this compound has been shown to enhance apoptosis in liver cancer cells by upregulating BCL-G expression, which is critical for the apoptotic response following DNA damage . This suggests that targeting G9a may reverse resistance mechanisms in cancer cells.
Implications for Epigenetic Regulation
G9a is known to play a significant role in the epigenetic regulation of gene expression. Its inhibition can lead to the reactivation of silenced genes, potentially reversing the malignant phenotype of cancer cells. Studies indicate that this compound's inhibition of G9a can affect various cellular processes, including differentiation and proliferation .
Selectivity and Off-Target Effects
This compound has been characterized for its selectivity against other methyltransferases, showing minimal activity against non-target enzymes at concentrations that effectively inhibit G9a. This selectivity is crucial for reducing potential off-target effects and enhancing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which UNC 0631 inhibits G9a histone methyltransferase activity?
Methodological Answer: this compound’s inhibition of G9a is typically validated through in vitro enzymatic assays using recombinant G9a protein. Researchers measure IC50 values via fluorescence polarization or radioactive methylation assays. Cellular efficacy is confirmed by quantifying H3K9me2 reduction using Western blotting or immunofluorescence in treated cell lines (e.g., HeLa or MCF-7). Dose-response curves and time-course experiments are critical to establish potency and kinetics . Experimental protocols should follow standardized methodologies for epigenetic inhibitor characterization, including proper controls (e.g., vehicle-treated cells and inactive analogs) .
Q. What are the recommended concentrations of this compound for in vitro studies to balance efficacy and cytotoxicity?
Methodological Answer: Optimal concentrations vary by cell type but generally range from 0.5–5 μM. Researchers should perform dose-response experiments to determine the minimal effective dose for H3K9me2 suppression while assessing cytotoxicity via assays like MTT or Annexin V/PI staining. Parallel experiments with positive controls (e.g., chaetocin) and negative controls (DMSO vehicle) ensure specificity. Data should be normalized to cell viability to distinguish functional activity from off-target effects .
Q. Which cellular assays are most reliable for evaluating this compound’s epigenetic effects?
Methodological Answer: Key assays include:
- H3K9me2 quantification : Western blotting or flow cytometry with validated antibodies.
- Gene expression profiling : RNA-seq or qPCR for genes regulated by G9a (e.g., CDH1 or SNAI1).
- Functional assays : Colony formation or migration assays to assess phenotypic changes (e.g., epithelial-mesenchymal transition). Researchers must optimize antibody validation and include replicate experiments to account for batch variability .
Q. How does this compound compare to other G9a inhibitors (e.g., UNC0642) in terms of selectivity and cytotoxicity?
Methodological Answer: Comparative studies should use parallel dose-response curves for H3K9me2 reduction (efficacy) and cytotoxicity assays (safety). Off-target profiling via kinome-wide screens or methyltransferase panels (e.g., PRMT5, EZH2) helps evaluate selectivity. This compound is noted for lower cytotoxicity than earlier inhibitors, but cross-validation with genetic knockdown (siRNA/shRNA) is essential to confirm on-target effects .
Q. What are the critical controls for experiments using this compound in epigenetic studies?
Methodological Answer: Essential controls include:
- Vehicle control : DMSO at equivalent concentrations.
- Inactive analog : Structurally similar compounds lacking G9a inhibition (e.g., UNC0638).
- Genetic validation : siRNA-mediated G9a knockdown to confirm phenotype overlap.
- Cytotoxicity controls : Parallel viability assays to rule out apoptosis-driven artifacts .
Advanced Research Questions
Q. How can researchers address variability in this compound’s effects across different cellular or in vivo models?
Methodological Answer: Variability may arise from differences in G9a expression levels, genetic backgrounds, or cellular context. Strategies include:
- Baseline H3K9me2 profiling : Pre-screen models to select those with high G9a activity.
- Pharmacodynamic monitoring : Time-course measurements of H3K9me2 post-treatment.
- Model standardization : Use syngeneic or isogenic cell lines to minimize genetic drift.
- Meta-analysis : Compare results across published datasets to identify confounding factors .
Q. What experimental strategies validate the target specificity of this compound in complex biological systems?
Methodological Answer: Specificity can be confirmed via:
- Rescue experiments : Overexpress wild-type G9a in CRISPR/Cas9-knockout models to restore H3K9me2 levels.
- Chemical proteomics : Use this compound-coupled beads for pull-down assays to identify off-target binding.
- Transcriptomic profiling : Compare gene expression changes between this compound treatment and G9a knockout .
Q. How can researchers optimize protocols for combining this compound with other epigenetic modifiers (e.g., HDAC inhibitors)?
Methodological Answer: Synergy studies require:
- Dose-matrix experiments : Test combinatorial effects using Chou-Talalay or Bliss independence models.
- Mechanistic validation : Assess chromatin remodeling via ChIP-seq (e.g., H3K9ac and H3K9me2 co-staining).
- Phenotypic anchoring : Link epigenetic changes to functional outcomes (e.g., differentiation or apoptosis). Statistical rigor is critical; use replicates and adjust for multiple comparisons .
Q. What methodologies are recommended for assessing long-term epigenetic effects of this compound after treatment cessation?
Methodological Answer: Longitudinal studies should track:
- H3K9me2 persistence : Serial measurements post-washout via Western blot or single-cell sequencing.
- Heritable effects : Evaluate daughter cells for retained epigenetic changes.
- Functional memory : Test phenotypic stability (e.g., gene silencing reversibility). Single-cell analyses mitigate population heterogeneity biases .
Q. How should researchers resolve contradictions in published data on this compound’s role in differentiation versus proliferation?
Methodological Answer: Contradictions may stem from context-dependent G9a roles. Approaches include:
- Context-specific profiling : Compare transcriptomes in stem cells versus cancer models.
- Pathway enrichment analysis : Identify signaling networks (e.g., Wnt/β-catenin) modulated by this compound.
- Meta-regression : Analyze covariates (e.g., cell cycle stage, culture conditions) across studies.
Transparent reporting of experimental conditions (e.g., serum concentration, passage number) is essential .
特性
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAXSWXKPQWHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H61N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。